molecular formula C12H13Cl2NO4 B13510567 4-((Tert-butoxycarbonyl)amino)-2,6-dichlorobenzoic acid

4-((Tert-butoxycarbonyl)amino)-2,6-dichlorobenzoic acid

Cat. No.: B13510567
M. Wt: 306.14 g/mol
InChI Key: MYCXJWGHZUYWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two chlorine atoms on a benzoic acid structure. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group by forming a carbamate, which can be easily removed under acidic conditions . This protection allows for selective reactions to occur on other functional groups without interference from the amino group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid is unique due to the presence of two chlorine atoms on the benzoic acid structure, which can influence its reactivity and the types of reactions it can undergo. The Boc protecting group provides stability and ease of removal, making it a versatile compound in organic synthesis .

Properties

Molecular Formula

C12H13Cl2NO4

Molecular Weight

306.14 g/mol

IUPAC Name

2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-6-4-7(13)9(10(16)17)8(14)5-6/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

MYCXJWGHZUYWFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.